molecular formula C9H17NO B1416556 3-Oxa-9-azaspiro[5.5]undecane CAS No. 311-21-7

3-Oxa-9-azaspiro[5.5]undecane

Cat. No. B1416556
CAS RN: 311-21-7
M. Wt: 155.24 g/mol
InChI Key: NJGVTIXCHOYDJW-UHFFFAOYSA-N
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Description

3-Oxa-9-azaspiro[5.5]undecane is a chemical compound with the molecular formula C9H17NO . It has a molecular weight of 155.24 . The compound is typically in a liquid physical form .


Molecular Structure Analysis

The InChI code for 3-Oxa-9-azaspiro[5.5]undecane is 1S/C9H17NO/c1-5-10-6-2-9(1)3-7-11-8-4-9/h10H,1-8H2 . This code provides a specific description of the compound’s molecular structure.


Physical And Chemical Properties Analysis

3-Oxa-9-azaspiro[5.5]undecane has a density of approximately 1.0 g/cm^3 . It has a boiling point of 249.6°C at 760 mmHg . The compound has a molar refractivity of 45.0 cm^3 and a polar surface area of 21 Å^2 .

Scientific Research Applications

GABA_A Receptor Antagonism

3-Oxa-9-azaspiro[5.5]undecane: has been studied for its potential as a γ-aminobutyric acid type A (GABA_A) receptor antagonist . This application is significant in neuroscience research, where modulation of GABA_A receptors can help understand neurological pathways and potentially develop treatments for conditions like epilepsy, anxiety, and sleep disorders.

Synthetic Intermediate

The compound serves as a versatile synthetic intermediate in organic chemistry. Its unique structure allows for the synthesis of various spirocyclic and heterocyclic compounds . These compounds have a wide range of applications, including pharmaceuticals, agrochemicals, and materials science.

Chiral Ligand Synthesis

Due to its chiral center, 3-Oxa-9-azaspiro[5.5]undecane can be used in the synthesis of chiral ligands . These ligands are crucial for asymmetric catalysis, which is a method used to produce optically active compounds with high selectivity, a process important in drug synthesis.

Polymer Research

The spirocyclic nature of 3-Oxa-9-azaspiro[5.5]undecane makes it a candidate for polymer research . It could be used to create novel polymers with unique properties, such as increased flexibility, durability, or biodegradability.

Sensor Technology

Researchers are exploring the use of 3-Oxa-9-azaspiro[5.5]undecane in sensor technology . Its incorporation into sensor devices could improve the sensitivity and selectivity of chemical detection, which is valuable in environmental monitoring and diagnostics.

Pharmaceutical Development

The compound’s structure is conducive to the development of new pharmaceuticals. It can be used to create molecules with potential therapeutic effects, particularly in the realm of central nervous system (CNS) disorders .

Material Science

In material science, 3-Oxa-9-azaspiro[5.5]undecane can contribute to the development of new materials with specific mechanical and chemical properties, useful in various industrial applications .

Molecular Modeling

Lastly, the compound’s unique structure allows it to be used in molecular modeling studies . It can help in the design of new molecules with desired properties by serving as a model for computational simulations.

Safety and Hazards

The compound is associated with several hazard statements, including H302 (Harmful if swallowed), H315 (Causes skin irritation), H318 (Causes serious eye damage), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

3-oxa-9-azaspiro[5.5]undecane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO/c1-5-10-6-2-9(1)3-7-11-8-4-9/h10H,1-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJGVTIXCHOYDJW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC12CCOCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90653867
Record name 3-Oxa-9-azaspiro[5.5]undecane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90653867
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

155.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Oxa-9-azaspiro[5.5]undecane

CAS RN

311-21-7
Record name 3-Oxa-9-azaspiro[5.5]undecane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=311-21-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Oxa-9-azaspiro[5.5]undecane
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-oxa-9-azaspiro[5.5]undecane
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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